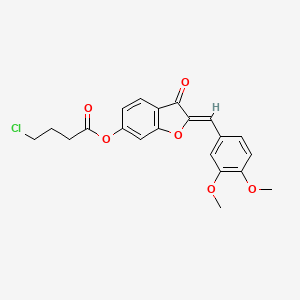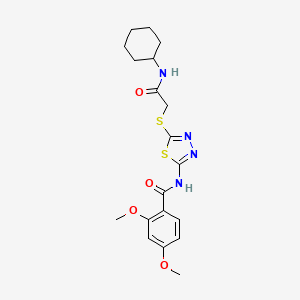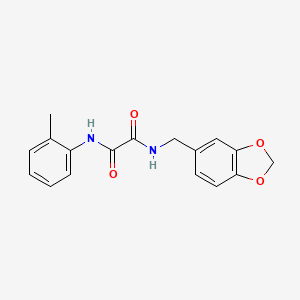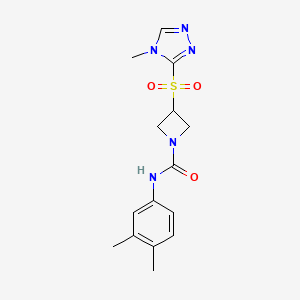
(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves coupling reactions under specific conditions. For instance, the coupling reaction of 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid under solvent-free microwave irradiation yielded a compound with a high yield. This process indicates the feasibility of synthesizing complex molecules through efficient and targeted chemical reactions (Sapari et al., 2019).
Molecular Structure Analysis
Molecular structure analysis through X-ray diffraction and computational studies has been employed to understand the geometric configuration of similar compounds. For example, crystal structure analysis revealed that certain compounds crystallize in specific space groups, providing insights into their molecular arrangement and stability (Wang et al., 2009).
Chemical Reactions and Properties
Chemical reactions, such as Knoevenagel condensation, are pivotal in the synthesis of these compounds, offering a pathway to create complex molecules with desired properties. The reactivity and interactions of these molecules can lead to the formation of various derivatives, indicating a wide range of chemical properties and potential for diverse applications (Kariyappa et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including crystalline structure and hydrogen-bonding interactions, are crucial for understanding their behavior in different environments. Studies employing Hirshfeld surface analysis and DFT calculations have shed light on the intermolecular interactions and π-π stacking in the crystal structure, which are essential for predicting the stability and solubility of these molecules (Sapari et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and potential for further functionalization, are determined by the molecular structure and electronic configuration of the compound. Detailed analyses, such as NMR spectroscopy and mass spectrometry, are used to characterize the synthesized compounds and understand their chemical behavior and potential for further reactions (Kariyappa et al., 2016).
科学的研究の応用
Synthesis and Characterisation
The compound and its derivatives have been synthesized and characterized through different chemical reactions, demonstrating its potential as a core structure for further chemical modifications. For example, Spoorthy et al. (2021) explored the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates from a related structure, assessing their anti-microbial activity and docking studies. This demonstrates the compound's versatility in synthesizing new analogues with potential biological applications (YN Spoorthy et al., 2021).
Docking Studies and Biological Evaluation
The aforementioned study by Spoorthy et al. also included docking studies to predict the interaction of synthesized compounds with biological targets, highlighting the importance of structural modifications to enhance biological activity. The study found that these analogues exhibit anti-microbial properties, suggesting that similar compounds could be designed to target specific microbial enzymes or pathways (YN Spoorthy et al., 2021).
特性
IUPAC Name |
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO6/c1-25-16-8-5-13(10-18(16)26-2)11-19-21(24)15-7-6-14(12-17(15)28-19)27-20(23)4-3-9-22/h5-8,10-12H,3-4,9H2,1-2H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNWSEHMUJQXAN-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)CCCCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)CCCCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide](/img/no-structure.png)
![N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497792.png)
![9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2497793.png)
![N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2497794.png)





![3-((4-ethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2497806.png)


![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2497811.png)